molecular formula C10H22N2O B14742844 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol CAS No. 5463-77-4

2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol

Cat. No.: B14742844
CAS No.: 5463-77-4
M. Wt: 186.29 g/mol
InChI Key: ZGXHBQQSNZPDEH-UHFFFAOYSA-N
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Description

2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 5, and an ethanol group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol typically involves the reaction of piperazine with acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The ethanol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol
  • 2-(4-Methylpiperazin-1-yl)ethanol
  • 2-(1H-Indol-1-yl)ethanol
  • 2-(4-Bromoindol-1-yl)ethanol

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5463-77-4

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-(2,2,5,5-tetramethylpiperazin-1-yl)ethanol

InChI

InChI=1S/C10H22N2O/c1-9(2)8-12(5-6-13)10(3,4)7-11-9/h11,13H,5-8H2,1-4H3

InChI Key

ZGXHBQQSNZPDEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(CN1CCO)(C)C)C

Origin of Product

United States

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